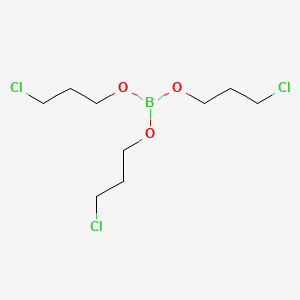

Tris(3-chloropropyl) borate

Description

Tris(3-chloropropyl) borate is an organoboron compound with the molecular formula $ \text{C}9\text{H}{18}\text{BCl}3\text{O}3 $, derived from the reaction of 3-chloro-propene with diborane (). Its synthesis produces tris-(3-chloro-propyl)-borane and chloro-bis-(3-chloro-propyl)-borane, indicating structural variability depending on reaction conditions.

Properties

CAS No. |

7150-61-0 |

|---|---|

Molecular Formula |

C9H18BCl3O3 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

tris(3-chloropropyl) borate |

InChI |

InChI=1S/C9H18BCl3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2 |

InChI Key |

HVMKUXICPDJZGB-UHFFFAOYSA-N |

Canonical SMILES |

B(OCCCCl)(OCCCCl)OCCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-chloropropyl) borate can be synthesized through the reaction of boric acid with 3-chloropropanol under dehydrating conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the borate ester.

Industrial Production Methods: Industrial production of tris(3-chloropropyl) borate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove any impurities and obtain high-purity tris(3-chloropropyl) borate.

Chemical Reactions Analysis

Types of Reactions: Tris(3-chloropropyl) borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form borate esters with different oxidation states.

Reduction: Reduction reactions can convert tris(3-chloropropyl) borate into other boron-containing compounds.

Substitution: The 3-chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Borate esters with higher oxidation states.

Reduction: Reduced boron compounds.

Substitution: Substituted borate esters with different functional groups.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

Tris(3-chloropropyl) borate is utilized as a reagent in organic synthesis. Its boron atom can act as a Lewis acid, facilitating several reactions such as the formation of carbon-boron bonds. This property makes it valuable in the synthesis of organoboron compounds, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Amidation Reactions

It has been shown to promote amidation reactions, where carboxylic acids react with amines to form amides. This reaction is significant in the development of various chemical products, including pharmaceuticals and agrochemicals, providing an efficient pathway for amide bond formation under mild conditions.

Flame Retardancy

Use in Polymer Compositions

Tris(3-chloropropyl) borate is primarily recognized for its application as a flame retardant in polymer materials, particularly in polyurethane foams. It enhances the fire resistance of these materials by promoting char formation and reducing flammability when exposed to heat sources.

Environmental Impact Studies

Research indicates that while tris(3-chloropropyl) borate effectively reduces flammability, it also poses potential environmental risks. Studies have shown that compounds like Tris(chloropropyl) phosphate (TCPP), which shares structural similarities with tris(3-chloropropyl) borate, can exhibit toxic effects on aquatic organisms and may accumulate in the environment. This necessitates careful evaluation of its use in consumer products and industrial applications.

Material Science

Additive in Coatings and Adhesives

In material science, tris(3-chloropropyl) borate serves as an additive in coatings and adhesives to improve their thermal stability and fire resistance. Its incorporation into these formulations can enhance performance characteristics, making them suitable for high-temperature applications.

Research on Composite Materials

Ongoing research is exploring the incorporation of tris(3-chloropropyl) borate into composite materials to improve their mechanical properties while maintaining low flammability. This application is particularly relevant for industries such as aerospace and automotive, where material performance under extreme conditions is critical.

Case Studies

| Study | Application Focus | Findings |

|---|---|---|

| Study A | Flame Retardancy | Demonstrated significant reduction in flammability of polyurethane foams when treated with tris(3-chloropropyl) borate compared to untreated samples. |

| Study B | Organic Synthesis | Showed that tris(3-chloropropyl) borate effectively catalyzed amidation reactions with high yields under mild conditions. |

| Study C | Environmental Impact | Investigated the toxicological effects of tris(3-chloropropyl) borate on aquatic life, highlighting potential risks associated with its widespread use. |

Mechanism of Action

The mechanism of action of tris(3-chloropropyl) borate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include boron-mediated enzyme inhibition or activation, as well as interactions with cellular membranes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Tris(3-chloropropyl) borate with structurally analogous borate esters:

| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Hydrolytic Sensitivity | Key Structural Features |

|---|---|---|---|---|---|---|

| Tris(3-chloropropyl) borate* | $ \text{C}9\text{H}{18}\text{BCl}3\text{O}3 $ | Not available | ~265.3 | Not reported | High (chlorine enhances reactivity) | Three 3-chloropropyl groups attached to boron |

| Triisopropyl Borate | $ \text{C}9\text{H}{21}\text{BO}_3 $ | 5419-55-6 | 188.07 | 139–141 | Moderate (reacts slowly with water) | Three isopropyl ($ \text{(CH}3)2\text{CH-} $) groups |

| Tripropyl Borate | $ \text{C}9\text{H}{21}\text{BO}_3 $ | 688-71-1 | 188.07 | ~195–200 (estimated) | Low (stable under anhydrous conditions) | Three linear n-propyl ($ \text{CH}2\text{CH}2\text{CH}_3- $) groups |

| Tributyl Borate | $ \text{C}{12}\text{H}{27}\text{BO}_3 $ | 688-74-4 | 230.16 | 230–235 | Low | Three butyl ($ \text{C}4\text{H}9- $) groups |

*Data inferred from related compounds (); exact values require experimental confirmation.

Reactivity and Stability

- Tris(3-chloropropyl) borate : The presence of chlorine atoms increases electrophilicity, making it more reactive toward nucleophiles (e.g., water, alcohols). Likely susceptible to hydrolysis, releasing hydrochloric acid (HCl) ().

- Triisopropyl Borate: Moderately moisture-sensitive (Hydrolytic Sensitivity: 7/10), decomposing in water to boric acid and isopropanol. Flammable (Flash Point: 17°C) ().

- Tripropyl Borate : Less reactive than chlorinated derivatives; stable under dry conditions but hydrolyzes slowly in water ().

- Tributyl Borate : Used in flame-retardant coatings due to thermal stability and low toxicity compared to zinc borate ().

Biological Activity

Tris(3-chloropropyl) borate (TCPB) is an organoboron compound that has garnered attention for its potential biological activities and applications. This article explores the compound's biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Tris(3-chloropropyl) borate has the molecular formula and is characterized by a boron atom bonded to three 3-chloropropyl groups. This structure influences its reactivity and interaction with biological systems, particularly in terms of toxicity and bioaccumulation.

Biological Activity Overview

TCPB exhibits several biological activities, including:

- Neurotoxicity : Studies indicate that TCPB may have neurotoxic effects similar to other organophosphorus compounds. It has been shown to affect developmental neurotoxicity, which raises concerns about its impact on human health and the environment .

- Endocrine Disruption : There is evidence suggesting that TCPB can act as an endocrine disruptor, impacting hormonal balance and potentially leading to reproductive issues in exposed organisms .

- Bioaccumulation Potential : Research has highlighted the potential for TCPB to bioaccumulate in environmental biota, raising concerns about its long-term ecological effects .

Neurotoxicity Assessment

A study conducted by Dishaw et al. (2011) evaluated the neurotoxic potential of various halogenated organophosphorus flame retardants, including TCPB. The findings indicated that TCPB could cause developmental neurotoxicity akin to well-known organophosphorus insecticides. The study utilized various in vivo and in vitro models to assess neurodevelopmental outcomes, demonstrating significant alterations in behavior and neurodevelopmental markers in exposed subjects.

Endocrine Disruption Mechanisms

Research published in the Journal of Environmental Science explored the endocrine-disrupting properties of TCPB. The study utilized human cell lines to demonstrate that TCPB could interfere with estrogen receptor signaling pathways. This interference was quantified using reporter assays, revealing dose-dependent effects on estrogenic activity.

Toxicological Data

The following table summarizes key toxicological data related to TCPB:

Environmental Impact

TCPB is persistent in the environment, with studies indicating a half-life exceeding 180 days in soil and sediment. Its potential for long-range transport and bioaccumulation raises significant ecological concerns. Monitoring programs have detected TCPB in various environmental matrices, including water bodies and biota, highlighting its pervasive nature .

Q & A

Q. What are the recommended handling and storage protocols for Tris(3-chloropropyl) borate to ensure laboratory safety?

Tris(3-chloropropyl) borate should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid inhalation of vapors or dust and prevent skin contact. Storage requires airtight containers in cool, dry conditions away from oxidizing agents or heat sources. Spills should be contained using inert absorbents and disposed of as hazardous waste .

Q. Which analytical techniques are most effective for characterizing Tris(3-chloropropyl) borate’s purity and structure?

Gas chromatography coupled with mass spectrometry (GC-MS) is recommended for purity analysis, as demonstrated in studies of structurally similar organophosphates (e.g., 84.47% match probability for Tris(3-chloropropyl) phosphate via GCxGC-qMS) . Nuclear magnetic resonance (NMR) and X-ray diffraction (XRD) are critical for structural elucidation, as shown in the characterization of tris(3,5-difluorophenyl)borane .

Advanced Research Questions

Q. How does the choice of buffer system (e.g., Tris vs. Borate) influence the reactivity of Tris(3-chloropropyl) borate in enzymatic assays?

Buffer chemistry significantly impacts reactivity. For example, Tris buffers (weak base) and Borate buffers (weak acid) exhibit opposing effects on biosensor responses due to ionic interactions with charged surfaces. In Tris buffer, sensitivity to enzymatic reactions can drop dramatically (e.g., 10-fold reduction in formaldehyde biosensor response) due to Tris-formaldehyde interactions masking target analytes . Researchers must validate buffer compatibility with Tris(3-chloropropyl) borate’s reactivity in specific assays.

Q. What methodological considerations are critical when synthesizing Tris(3-chloropropyl) borate to avoid by-products?

Key steps include:

- Temperature control : Slow addition of reactants at 80–125°C to prevent thermal degradation (as seen in tris(2,2,2-trifluoroethyl) borate synthesis) .

- Solvent selection : Use non-polar solvents like cyclopentyl methyl ether (CPME) to minimize side reactions.

- Purification : Column chromatography or distillation to isolate the product from chlorinated by-products (e.g., 3-chloropropionic acid derivatives) .

Q. How can researchers resolve discrepancies in analytical data (e.g., GC-MS vs. NMR) when quantifying Tris(3-chloropropyl) borate in complex mixtures?

Cross-validation using complementary techniques is essential:

- GC-MS : Ideal for detecting volatile impurities or degradation products (e.g., chloropropyl derivatives) with a probability-based library match .

- NMR : Quantifies structural integrity and identifies non-volatile contaminants (e.g., unreacted borate precursors) .

- Calibration curves : Use site-binding models to adjust for matrix effects, as demonstrated in biosensor studies .

Q. Methodological Notes

- Contradiction Analysis : Conflicting data between techniques (e.g., lower GC-MS recovery vs. NMR quantification) may arise from compound volatility or buffer interactions. Triangulate results with elemental analysis or high-resolution mass spectrometry (HRMS).

- Experimental Design : When studying reactivity, pre-screen buffer systems (e.g., Tris vs. Borate) to avoid masking effects, and optimize enzyme concentrations to mitigate inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.